molecular formula C9H12BrO2PS B2683258 O,O-dimethyl [(4-bromophenyl)methyl]phosphonothioate CAS No. 2470438-15-2

O,O-dimethyl [(4-bromophenyl)methyl]phosphonothioate

Cat. No.: B2683258
CAS No.: 2470438-15-2
M. Wt: 295.13
InChI Key: CYEYTRLCSPPCGR-UHFFFAOYSA-N
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Description

O,O-dimethyl [(4-bromophenyl)methyl]phosphonothioate is an organophosphorus compound with the molecular formula C9H12BrO2PS. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a bromophenyl group attached to a phosphonothioate moiety, making it a versatile chemical with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O,O-dimethyl [(4-bromophenyl)methyl]phosphonothioate typically involves the reaction of O,O-dimethyl phosphorochloridothioate with 4-bromobenzyl alcohol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure controlled reaction kinetics .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purity of the final product is enhanced through multiple purification steps, including recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

O,O-dimethyl [(4-bromophenyl)methyl]phosphonothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O,O-dimethyl [(4-bromophenyl)methyl]phosphonothioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O,O-dimethyl [(4-bromophenyl)methyl]phosphonothioate involves its interaction with biological targets such as enzymes. The compound acts as an inhibitor by binding to the active site of enzymes, thereby preventing their normal function. This inhibition is particularly significant in the case of acetylcholinesterase, where the compound forms a covalent bond with the serine residue in the active site, leading to enzyme inactivation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O,O-dimethyl [(4-bromophenyl)methyl]phosphonothioate is unique due to its specific bromophenyl substitution, which imparts distinct chemical and biological properties. Compared to similar compounds like bromophos and bromophos-ethyl, it exhibits different reactivity patterns and biological activity, making it a valuable compound for specialized applications .

Properties

IUPAC Name

(4-bromophenyl)methyl-dimethoxy-sulfanylidene-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrO2PS/c1-11-13(14,12-2)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEYTRLCSPPCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)(CC1=CC=C(C=C1)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrO2PS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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